molecular formula C12H10N4OS2 B5464027 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5464027
M. Wt: 290.4 g/mol
InChI Key: JTUFBNROUKBUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the reaction of thiazoles with thiourea. This reaction yields hybrid molecules in excellent yields . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds include:

    Thiazolo[3,2-a]pyrimidine-5-one: Lacks the 4-methyl-2-pyrimidinylsulfanyl group.

    Thiazolo[3,2-a]pyrimidine-7-one: Differs in the position of the substituents.

The uniqueness of 7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS2/c1-8-2-3-13-11(14-8)19-7-9-6-10(17)16-4-5-18-12(16)15-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFBNROUKBUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)N3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.